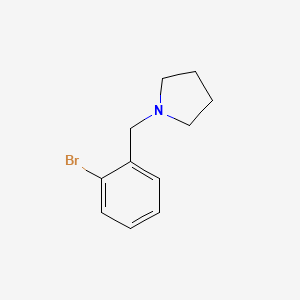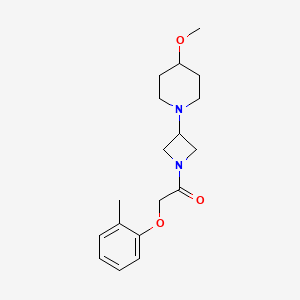![molecular formula C20H21N3O2S B2510065 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034580-15-7](/img/structure/B2510065.png)
4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a pyrimidine core
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
serotonin system . Serotonin is a key neurotransmitter that regulates numerous physiological functions .
Result of Action
Given its affinity for the 5-ht1a serotonin receptors , it can be inferred that it likely influences the physiological functions regulated by these receptors, potentially impacting mood, appetite, sleep, and other functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the benzothiophene and piperidine intermediates. The key steps include:
Formation of Benzothiophene Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Piperidine Intermediate: Piperidine derivatives are often synthesized via hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The benzothiophene and piperidine intermediates are coupled using reagents such as coupling agents or catalysts to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 4-(1-benzothiophene-2-carbonyl)morpholine share structural similarities and may have comparable properties.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide, may exhibit similar reactivity.
Pyrimidine Derivatives: Compounds like 2,6-dimethylpyrimidine-4-amine are structurally related and may have similar applications.
Uniqueness
The uniqueness of 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-11-19(22-14(2)21-13)25-16-7-9-23(10-8-16)20(24)18-12-15-5-3-4-6-17(15)26-18/h3-6,11-12,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROBRXCPOJRDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide](/img/structure/B2509982.png)



![1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2509987.png)
![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one](/img/structure/B2509988.png)
)carb oxamide](/img/structure/B2509990.png)
![(Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2509991.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2509992.png)

![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)
![2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2510001.png)

![N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510005.png)
